molecular formula C16H24N2O6S B584417 Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate CAS No. 1346604-64-5

Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate

Cat. No.: B584417
CAS No.: 1346604-64-5
M. Wt: 372.436
InChI Key: FZQVWVXTZXYWPP-UHFFFAOYSA-N
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Description

Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate is a complex organic compound that features a sulfonyl group, a carbamate group, and a tert-butoxycarbonyl (Boc) protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate typically involves multiple steps:

    Formation of the Boc-protected amine: This step involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.

    Sulfonylation: The Boc-protected amine is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Carbamate formation: Finally, the ethyl carbamate group is introduced through a reaction with ethyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The carbamate and sulfonyl groups can be reduced under specific conditions.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate exerts its effects involves the interaction of its functional groups with molecular targets. The Boc-protected amine can be deprotected under acidic conditions to release the free amine, which can then interact with enzymes or receptors. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but lacks the sulfonyl group.

    tert-Butyl N-(2-hydroxyethyl)carbamate: Another similar compound with different functional groups.

Uniqueness

Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate is unique due to the combination of its Boc-protected amine, sulfonyl group, and carbamate group

Properties

IUPAC Name

tert-butyl N-[2-[4-(ethoxycarbonylsulfamoyl)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O6S/c1-5-23-15(20)18-25(21,22)13-8-6-12(7-9-13)10-11-17-14(19)24-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQVWVXTZXYWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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